molecular formula C16H15ClFN5O B280131 N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide

货号: B280131
分子量: 347.77 g/mol
InChI 键: PFSGCKBIPHVBCC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide, also known as CFTR modulator, is a chemical compound that has been developed for the treatment of cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory and digestive systems, causing thick and sticky mucus to build up in the lungs, pancreas, and other organs. CFTR modulator works by targeting the CF transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the flow of salt and water in and out of cells.

作用机制

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide modulator works by targeting the this compound protein, which is a chloride ion channel that regulates the flow of salt and water in and out of cells. In CF patients, the this compound protein is defective, leading to the buildup of thick and sticky mucus in the lungs and other organs. This compound modulator works by correcting the underlying defect in this compound function, allowing the protein to function normally and restore the balance of salt and water in the body.
Biochemical and physiological effects:
This compound modulator has several biochemical and physiological effects in CF patients. The drug improves lung function by reducing the buildup of mucus in the airways and improving the clearance of bacteria and other pathogens. This compound modulator also reduces the frequency of pulmonary exacerbations, which are episodes of worsening symptoms that require hospitalization or intravenous antibiotics. In addition, the drug improves the quality of life in CF patients by reducing symptoms such as coughing, wheezing, and shortness of breath.

实验室实验的优点和局限性

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide modulator has several advantages for lab experiments. The drug is highly specific for the this compound protein, allowing researchers to study the effects of this compound modulation on cellular and physiological processes. This compound modulator is also well-tolerated in animal models, allowing researchers to study the drug's effects on disease progression and symptom severity. However, this compound modulator has some limitations for lab experiments. The drug is expensive and difficult to synthesize, making it challenging to study in large-scale experiments. In addition, the drug's effects on other ion channels and cellular processes are not well-understood, making it difficult to interpret the results of experiments.

未来方向

There are several future directions for the development and study of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide modulator. One direction is the development of new and more effective this compound modulators that can target different mutations in the this compound gene. Another direction is the study of this compound modulator in combination with other drugs, such as antibiotics and anti-inflammatory agents, to improve the overall treatment of CF. Finally, the study of this compound modulator in other diseases that involve ion channel dysfunction, such as chronic obstructive pulmonary disease (COPD) and asthma, could lead to new treatments for these diseases.
Conclusion:
In conclusion, this compound modulator is a promising drug for the treatment of CF, which works by correcting the underlying defect in this compound function. The drug has several biochemical and physiological effects in CF patients, including improved lung function, reduced frequency of pulmonary exacerbations, and improved quality of life. This compound modulator has several advantages and limitations for lab experiments, and there are several future directions for the development and study of the drug.

合成方法

The synthesis of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide modulator involves several steps, including the preparation of the starting materials, the formation of the pyrazole ring, and the introduction of the chloro and fluoro substituents. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of this compound modulator is a complex process that requires expertise in organic chemistry and analytical techniques.

科学研究应用

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide modulator has been extensively studied in preclinical and clinical trials for the treatment of CF. The drug has been shown to improve lung function, reduce the frequency of pulmonary exacerbations, and improve the quality of life in CF patients. This compound modulator has also been studied in animal models of CF, where it has been shown to correct the underlying defect in this compound function and reduce the severity of disease symptoms.

属性

分子式

C16H15ClFN5O

分子量

347.77 g/mol

IUPAC 名称

N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-1,3-dimethylpyrazole-4-carboxamide

InChI

InChI=1S/C16H15ClFN5O/c1-10-11(8-22(2)20-10)16(24)19-15-6-7-23(21-15)9-12-13(17)4-3-5-14(12)18/h3-8H,9H2,1-2H3,(H,19,21,24)

InChI 键

PFSGCKBIPHVBCC-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1C(=O)NC2=NN(C=C2)CC3=C(C=CC=C3Cl)F)C

规范 SMILES

CC1=NN(C=C1C(=O)NC2=NN(C=C2)CC3=C(C=CC=C3Cl)F)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。